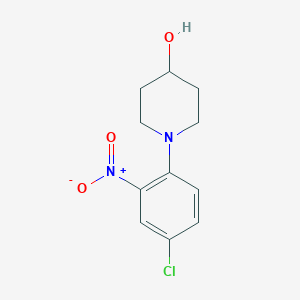

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol

Descripción

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 4-chloro-2-nitrophenyl substituent on the nitrogen atom. The nitro and chloro groups on the aromatic ring contribute to its electronic properties and may influence binding to biological targets such as enzymes or receptors .

Propiedades

IUPAC Name |

1-(4-chloro-2-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUJMYJJKZFTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Coupling Reaction

The initial and critical step involves the coupling of 2-halogeno-5-chloro-nitrobenzene with 4-aminopiperidine in a weakly alkaline environment. This reaction forms N-(4-chloro-2-nitrophenyl)piperidin-4-amine , which serves as a direct precursor to the target compound.

- This coupling is favored over alternative routes such as coupling 4-chlorobenzene-1,2-diamine with 4-halopiperidine due to fewer by-products and better selectivity despite limitations imposed by the chloro substituent on the benzene ring.

- The reaction conditions typically involve mild alkali to promote nucleophilic substitution without degrading sensitive functional groups.

Reduction and Cyclization

Following coupling, the intermediate undergoes reduction and cyclization:

- Reduction converts the nitro group to an amine or related intermediate, facilitating intramolecular cyclization.

- Cyclization stabilizes the piperidin-4-ol framework, forming the core structure of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol.

- This step is crucial for achieving the correct molecular configuration and is often optimized to minimize side reactions and maximize yield.

Deprotection and Purification

- After cyclization, protecting groups (if any) are removed, typically via hydrogenation or other catalytic processes.

- Purification involves filtration, solvent extraction, and recrystallization to achieve high purity (often >99%).

- For example, hydrogenation over palladium on activated charcoal in water at 25°C under 0.1 MPa hydrogen pressure for 24 hours effectively removes protecting groups and yields 4-(4-chlorophenyl)piperidin-4-ol with 90% yield and 99% purity.

Process Parameters and Optimization

| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Coupling | Weak alkali, mild temperature | N/A | N/A | Selectivity improved by choice of halogeno-nitrobenzene |

| Reduction & Cyclization | Catalytic hydrogenation or chemical reduction | N/A | N/A | Critical for forming piperidin-4-ol ring |

| Deprotection | Pd/C catalyst, H2, 25°C, 0.1 MPa, 24 h | 90 | 99 | Efficient removal of benzyl protecting group |

| Purification | Filtration, solvent extraction, recrystallization | N/A | >99 | Use of ethyl acetate, toluene, and sodium hydroxide extraction |

Summary Table of Key Synthetic Routes

| Route No. | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | 2-halogeno-5-chloro-nitrobenzene + 4-aminopiperidine | Coupling → Reduction → Cyclization | High selectivity, fewer by-products | Multi-step, requires mild alkali |

| 2 | 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol | Catalytic hydrogenation (Pd/C) | High yield and purity | Requires benzyl-protected precursor |

| 3 | Methyl-2-(4-chloro-2-nitrophenyl)acrylate | Base-mediated reductive cyclization | Alternative approach | Less common, specific conditions |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol has been studied for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research has shown that it can significantly reduce depressive-like behaviors in animal models, suggesting its potential as a treatment for depression.

- Anticancer Properties : In vitro studies have demonstrated that 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol can inhibit the growth of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Biological Research Applications

The compound is also utilized in biological research, particularly in understanding disease mechanisms and drug interactions:

- Receptor Binding Studies : The ability of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol to interact with specific receptors has been explored. It acts as a ligand for neurotransmitter receptors, influencing cellular signaling pathways that could lead to therapeutic effects in neurological disorders .

Antidepressant Activity Study

A study evaluated the effects of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reduction in depressive-like behaviors | Modulation of serotonin and norepinephrine |

| Anticancer | Inhibition of cancer cell growth | Induction of apoptosis via caspase activation |

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structure : Lacks the nitro group but retains the 4-chlorophenyl and 4-hydroxypiperidine moieties.

- Applications : Intermediate for haloperidol (antipsychotic) and loperamide (antidiarrheal).

1-[6-(2-Chlorophenyl)-3-pyridazinyl]piperidin-4-ol

Analogs in Antimicrobial and Antimycobacterial Activity

PIPD1 (4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)

- Structure : Features a trifluoromethyl group and 2-methylbenzyl substituent.

- Activity : Potent inhibitor of MmpL3 in Mycobacterium tuberculosis.

- The 2-methylbenzyl group may enhance steric interactions with bacterial targets .

Kinase Inhibitors with Piperidin-4-ol Scaffolds

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)

- Structure : Contains a long alkyl chain (4-octylphenethyl) instead of nitrophenyl.

- Activity : Selective sphingosine kinase 1 (SK1) inhibitor with 15-fold selectivity over SK2.

- Comparison : The hydrophobic alkyl chain likely improves binding to SK1’s lipid-binding domain, whereas the nitro group in 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol may favor interactions with polar active sites .

RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

- Structure : Hydroxyl group at the 3-position of piperidine.

- Activity : Reduced SK1 selectivity (6.1-fold) compared to RB-004.

- Key Insight : The position of the hydroxyl group critically impacts selectivity, suggesting that the 4-OH in the target compound optimizes spatial orientation for certain targets .

Derivatives in Apoptotic and Metabolic Studies

N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 9)

- Structure : Incorporates a sulfonamide linker and nitrofuran group.

- Activity : Activates the CHOP apoptotic pathway.

- Comparison : The sulfonamide group introduces rigidity and polarity, contrasting with the direct aryl substitution in 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol. The nitro group in both compounds may act as a pharmacophore for redox-mediated apoptosis .

1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-ol

- Structure : Replaces nitrophenyl with chloropyrimidine.

- Properties : Molecular weight 213.66 g/mol; used as a kinase inhibitor intermediate.

- Comparison : Pyrimidine’s aromatic nitrogen atoms may engage in π-π stacking or hydrogen bonding, offering distinct electronic profiles compared to the nitroaryl group .

4-(4-Chlorophenyl)-1-nitrosopiperidin-4-ol

- Structure : Nitroso group instead of nitro.

- Applications : Reference material for loperamide synthesis.

Actividad Biológica

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol, with the CAS number 1292189-51-5, features a piperidine ring substituted with a chloro and nitro group on the phenyl moiety. This structural configuration is significant for its biological activity, particularly in interactions with various biomolecular targets.

The biological activity of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, notably those involved in metabolic pathways and cell signaling. For example, it has been shown to inhibit certain kinases, which play crucial roles in cellular processes such as proliferation and apoptosis.

- Cell Signaling Modulation : By influencing various signaling pathways, this compound can alter gene expression and protein activity. Studies indicate that it can modulate transcription factors, thereby impacting cellular responses to external stimuli .

Biological Activities

1-(4-Chloro-2-nitrophenyl)piperidin-4-ol exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis through the modulation of apoptotic gene expression (e.g., BAX and Bcl-2) and disrupting mitochondrial membrane potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have highlighted the efficacy of 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol in various applications.

Study 1: Anticancer Efficacy

In a study focused on its anticancer potential, 1-(4-Chloro-2-nitrophenyl)piperidin-4-ol was tested against HCT-116 cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against multiple bacterial strains. It demonstrated strong inhibitory effects on S. aureus and E. coli, with complete bacterial death observed within hours at certain concentrations. This suggests its potential use as an antimicrobial agent in clinical settings .

Table 1: Biological Activity Summary

Q & A

Q. What advanced techniques are critical for analyzing decomposition products?

- Methodological Answer :

- GC-MS : Identify volatile byproducts (e.g., chlorinated hydrocarbons).

- LC-QTOF : Non-targeted profiling of polar degradation species.

- Isotopic labeling : Trace reaction pathways using ¹³C-labeled precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.